Danegaptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Modulating Gap Junctions

Danegaptide is known to target connexins, which are proteins that form gap junctions between cells. Gap junctions allow cells to directly exchange ions and small molecules, facilitating communication and coordinated tissue function. Studies have shown that danegaptide can disrupt gap junction communication by binding to connexin proteins, particularly connexin 43 (Cx43) []. This ability is being explored in research to understand the role of gap junctions in various diseases.

For instance, some studies suggest that excessive gap junction activity might contribute to certain arrhythmias in the heart. Danegaptide's ability to block Cx43 has been investigated as a potential therapeutic approach for atrial fibrillation [].

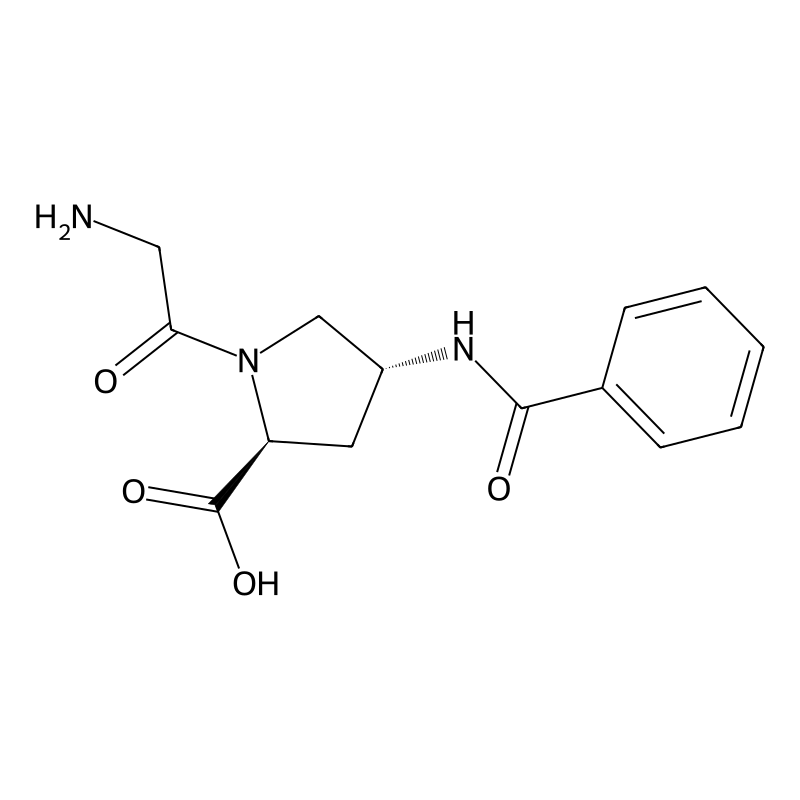

Danegaptide, also known as ZP1609 or GAP-134, is a small dipeptide with the chemical formula and the IUPAC name (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid. Originally developed as an antiarrhythmic agent, danegaptide functions primarily as a selective gap junction modifier, particularly targeting connexin 43 (Cx43) proteins. This compound has been shown to enhance gap junctional coupling and reduce the effects of ischemic damage in various tissues, including cardiac and neural tissues .

- Oxidation: The amino acid side chains in danegaptide may be susceptible to oxidation reactions.

- Reduction: Similar to oxidation, reduction reactions can occur, affecting the peptide's functional groups.

- Peptide Bond Formation: As a dipeptide, danegaptide can participate in peptide bond formation with other amino acids or peptides under suitable conditions.

Danegaptide exhibits significant biological activities, primarily through its action on gap junctions:

- Cardiac Protection: It has demonstrated protective effects against ischemic reperfusion injuries in cardiac tissues by enhancing Cx43-mediated gap junction coupling .

- Neuroprotection: In rodent models of stroke, danegaptide has been shown to improve outcomes by enhancing astrocytic gap junctional coupling and reducing infarct volume .

- Anti-inflammatory Effects: Danegaptide also inhibits pro-inflammatory cytokine release and protects against changes associated with chronic kidney disease by blocking hemichannel-mediated ATP release .

The synthesis of danegaptide involves multiple steps typical for peptide synthesis:

- Solid Phase Peptide Synthesis: This method is often employed to construct the peptide chain sequentially from protected amino acids.

- Deprotection and Cleavage: Following synthesis, protecting groups are removed, and the peptide is cleaved from the resin.

- Purification: The crude product is purified using high-performance liquid chromatography to obtain the desired purity.

- Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used for structural confirmation and purity assessment .

Danegaptide has several potential applications in medicine:

- Cardiovascular Diseases: It is being investigated for preventing postoperative atrial fibrillation and managing chronic atrial fibrillation due to its antiarrhythmic properties .

- Chronic Kidney Disease: Its ability to modulate connexin activity makes it a candidate for therapeutic interventions in chronic kidney disease by reducing fibrosis and inflammation .

- Neuroprotection: Danegaptide shows promise in treating conditions like ischemic stroke by enhancing neuronal survival through improved gap junction communication among astrocytes .

Research indicates that danegaptide interacts specifically with connexin proteins:

- Connexin 43 Modulation: It selectively enhances the conductance of Cx43 gap junctions without significantly affecting hemichannel activity, which is crucial for maintaining cellular communication during stress conditions .

- Inhibition of Hemichannels: Danegaptide effectively blocks hemichannel-mediated ATP release, which is associated with various pathological conditions such as inflammation and fibrosis .

Several compounds share structural or functional similarities with danegaptide. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rotigaptide | C₁₄H₁₇N₃O₄ | Antiarrhythmic | Parent compound of danegaptide; enhances gap junction conductance. |

| AAP10 | H-GAG-4hyp-PY-CONH | Connexin modulator | Indirectly increases connexin synthesis and expression. |

| Gap26 | VCYDKSFPISHVR | Connexin blocker | Specifically targets multiple connexins; used for hemichannel blockade. |

| 43Gap26 | VCYDKSFPISHVR | Connexin blocker | Selectively targets connexin 43; inhibits hemichannel activity. |

Danegaptide's uniqueness lies in its dual role as both a gap junction modifier and an antiarrhythmic agent, making it a versatile candidate for various therapeutic applications beyond those addressed by similar compounds.

Danegaptide (CAS 943134-39-2) is a synthetic dipeptide with the molecular formula C₁₄H₁₇N₃O₄ and a molecular weight of 291.30 g/mol. Its IUPAC name is (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, reflecting its absolute stereochemical configuration at the 2S and 4R positions. The compound’s structure includes a pyrrolidine ring substituted with a benzamide group and a glycine residue, critical for its biological activity.

Table 1: Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₄ |

| Molecular Weight | 291.30 g/mol |

| Stereocenters | 2 (2S, 4R) |

| Key Functional Groups | Benzamide, carboxylic acid, acetylated amine |

Synthetic Pathways and Analytical Profiling Techniques

Danegaptide is synthesized via a multi-step route involving selective protection and coupling reactions. A patented method (CN112142823B) outlines the following steps:

- Selective acylation: 4-Amino-L-proline tert-butyl ester reacts with benzoyl chloride under basic conditions to introduce the benzamide group.

- Deprotection and coupling: The tert-butyl group is removed, followed by coupling with a protected glycine derivative.

- Final deprotection: Acidic hydrolysis yields the free carboxylic acid moiety.

Analytical profiling employs:

- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group integrity.

- High-Performance Liquid Chromatography (HPLC): Purity ≥99%.

- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight and fragmentation patterns.

Table 2: Synthetic Steps and Analytical Methods

| Step | Reaction | Key Reagents | Analytical Validation |

|---|---|---|---|

| 1 | Benzoylation of 4-amino-L-proline | Benzoyl chloride, TEA | NMR, HPLC |

| 2 | Glycine coupling | HOBt, EDC | LCMS, TLC |

| 3 | Deprotection | HCl/THF | HPLC, Mass Spec |

Physicochemical Properties and Stability Profiling

Danegaptide exhibits the following properties:

- Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM.

- LogP: -0.57, indicating moderate hydrophilicity.

- Topological Polar Surface Area (TPSA): 112.73 Ų, reflecting high hydrogen-bonding capacity.

Stability studies show:

- Thermal Stability: Stable at -20°C for ≥1 year in lyophilized form.

- pH Sensitivity: Degrades rapidly under strongly acidic (pH <2) or alkaline (pH >10) conditions.

- Hydrate Formation: The hydrochloride monohydrate form (CAS 943133-81-1) enhances stability for storage.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP | -0.57 |

| TPSA | 112.73 Ų |

| Solubility (DMSO) | 50 mM |

| Storage Conditions | -20°C (desiccated) |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Other CAS

Wikipedia

Dates

2: De Vuyst E, Boengler K, Antoons G, Sipido KR, Schulz R, Leybaert L. Pharmacological modulation of connexin-formed channels in cardiac pathophysiology. Br J Pharmacol. 2011 Jun;163(3):469-83. doi: 10.1111/j.1476-5381.2011.01244.x. Review. PubMed PMID: 21265827; PubMed Central PMCID: PMC3101610.

3: Dhein S, Hagen A, Jozwiak J, Dietze A, Garbade J, Barten M, Kostelka M, Mohr FW. Improving cardiac gap junction communication as a new antiarrhythmic mechanism: the action of antiarrhythmic peptides. Naunyn Schmiedebergs Arch Pharmacol. 2010 Mar;381(3):221-34. doi: 10.1007/s00210-009-0473-1. Epub 2009 Nov 27. Review. PubMed PMID: 19943035.

4: Laurent G, Leong-Poi H, Mangat I, Moe GW, Hu X, So PP, Tarulli E, Ramadeen A, Rossman EI, Hennan JK, Dorian P. Effects of chronic gap junction conduction-enhancing antiarrhythmic peptide GAP-134 administration on experimental atrial fibrillation in dogs. Circ Arrhythm Electrophysiol. 2009 Apr;2(2):171-8. doi: 10.1161/CIRCEP.108.790212. Epub 2009 Feb 13. PubMed PMID: 19808462.

5: Hennan JK, Swillo RE, Morgan GA, Rossman EI, Kantrowitz J, Butera J, Petersen JS, Gardell SJ, Vlasuk GP. GAP-134 ([2S,4R]-1-[2-aminoacetyl]4-benzamidopyrrolidine-2-carboxylic acid) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs. J Cardiovasc Pharmacol Ther. 2009 Sep;14(3):207-14. doi: 10.1177/1074248409340779. PubMed PMID: 19721133.

6: Piatnitski Chekler EL, Butera JA, Di L, Swillo RE, Morgan GA, Rossman EI, Huselton C, Larsen BD, Hennan JK. Discovery of a class of potent gap-junction modifiers as novel antiarrhythmic agents. Bioorg Med Chem Lett. 2009 Aug 15;19(16):4551-4. doi: 10.1016/j.bmcl.2009.07.014. Epub 2009 Jul 9. PubMed PMID: 19616941.

7: Rossman EI, Liu K, Morgan GA, Swillo RE, Krueger JA, Gardell SJ, Butera J, Gruver M, Kantrowitz J, Feldman HS, Petersen JS, Haugan K, Hennan JK. The gap junction modifier, GAP-134 [(2S,4R)-1-(2-aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic acid], improves conduction and reduces atrial fibrillation/flutter in the canine sterile pericarditis model. J Pharmacol Exp Ther. 2009 Jun;329(3):1127-33. doi: 10.1124/jpet.108.150102. Epub 2009 Feb 27. PubMed PMID: 19252062.

8: Butera JA, Larsen BD, Hennan JK, Kerns E, Di L, Alimardanov A, Swillo RE, Morgan GA, Liu K, Wang Q, Rossman EI, Unwalla R, McDonald L, Huselton C, Petersen JS. Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation. J Med Chem. 2009 Feb 26;52(4):908-11. doi: 10.1021/jm801558d. PubMed PMID: 19175320.